![molecular formula C9H18N4 B2772261 1-methyl-3-{[methyl(propyl)amino]methyl}-1H-pyrazol-5-amine CAS No. 1856071-18-5](/img/structure/B2772261.png)
1-methyl-3-{[methyl(propyl)amino]methyl}-1H-pyrazol-5-amine
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Description
“1-methyl-3-{[methyl(propyl)amino]methyl}-1H-pyrazol-5-amine” is a derivative of aminopyrazole . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of pyrazoles involves a variety of methods. One common method is the condensation of 1,3-diketones with arylhydrazines . Other methods include the reaction of dialkyl azodicarboxylates with substituted propargylamines , and the dehydrogenative coupling reactions of 1,3-diols with arylhydrazines .Molecular Structure Analysis
The molecular formula of “1-methyl-3-{[methyl(propyl)amino]methyl}-1H-pyrazol-5-amine” is C4H7N3 . The InChI Key is MOGQNVSKBCVIPW-UHFFFAOYSA-N . The SMILES representation is CN1C=CC(N)=N1 .Chemical Reactions Analysis
The amino group in “1-methyl-3-{[methyl(propyl)amino]methyl}-1H-pyrazol-5-amine” can undergo a series of nucleophilic substitution reactions to yield derived pyrazole compounds .Physical And Chemical Properties Analysis
“1-methyl-3-{[methyl(propyl)amino]methyl}-1H-pyrazol-5-amine” appears as a clear colorless to yellow or pale orange to red liquid . It is slightly soluble in water .Safety And Hazards
properties
IUPAC Name |
2-methyl-5-[[methyl(propyl)amino]methyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4/c1-4-5-12(2)7-8-6-9(10)13(3)11-8/h6H,4-5,7,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDFONDANSDWEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)CC1=NN(C(=C1)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-{[methyl(propyl)amino]methyl}-1H-pyrazol-5-amine |
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